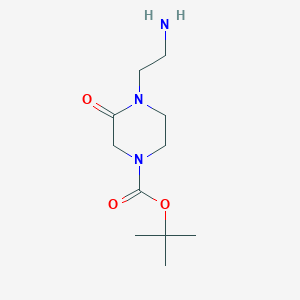

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRRSQHTAKWRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. It is utilized in the following ways:

- Synthesis of β-lactam Antibiotics : This compound has been reported as a precursor in the synthesis of β-lactamase inhibitors, which are crucial for combating antibiotic resistance. For instance, it is involved in the preparation of compounds that inhibit β-lactamase enzymes, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Building Block for Drug Development : Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. Researchers have explored its derivatives for potential therapeutic applications, particularly in treating neurological disorders .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets:

- Neuropharmacological Agents : Studies indicate that derivatives of this compound exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems .

- Anticancer Activity : Some derivatives have been investigated for their anticancer properties through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

Wirkmechanismus

The mechanism by which tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can act as a ligand, binding to specific sites on these targets and modulating their activity. The tert-butyl ester group enhances the compound's stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, highlighting structural variations, physicochemical properties, and applications:

Key Structural and Functional Differences

Aminoethyl vs. Hydroxyethyl Substituents

- The 2-aminoethyl group (target compound) provides a primary amine for nucleophilic reactions (e.g., forming amides or ureas), making it ideal for covalent conjugation with carboxylic acids or electrophiles .

- The 2-hydroxyethyl analog (CAS: 910573-06-7) lacks nucleophilic reactivity but offers enhanced solubility in aqueous systems, favoring applications in polar drug formulations .

Aromatic vs. Heterocyclic Substituents

- 4-Fluorophenyl (CAS: N/A) and 4-aminophenyl (CAS: 444002-56-6) derivatives exhibit distinct electronic profiles. The fluorine atom in the former increases lipophilicity and metabolic stability, while the aromatic amine in the latter enables cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

- The imidazo[1,2-a]pyridin-7-yl substituent (CAS: 1400764-42-2) introduces a planar heterocycle, which may improve π-stacking interactions in kinase binding pockets .

Biologische Aktivität

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS No. 234108-58-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉N₃O₂

- Molecular Weight : 229.324 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and an aminoethyl side chain, contributing to its lipophilicity and potential interactions with biological targets.

Pharmacological Profile

- CYP Enzyme Interaction :

- Blood-Brain Barrier (BBB) Permeability :

- Skin Permeation :

- Lipophilicity :

The specific mechanisms of action for this compound have not been extensively documented in literature. However, compounds with similar structures often interact with neurotransmitter systems or exhibit enzyme inhibition properties.

Study on Antidepressant Activity

A study investigated the potential antidepressant effects of related piperazine derivatives, noting that modifications at the piperazine nitrogen could enhance serotonin receptor affinity. While specific data on this compound was not available, similar compounds showed promising results in animal models for depression .

Synthesis and Yield Optimization

Research has focused on optimizing the synthesis of piperazine derivatives to improve yields and reduce reaction times. For example, adjustments in reaction conditions significantly increased the yield of similar compounds from 50% to over 75% through better reagent selection and reaction monitoring .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Piperazine derivative A | 75% | Reduced reaction time from 40 min to 5 min |

| Piperazine derivative B | 50% | Optimized reagent concentration |

Toxicity Studies

Limited toxicity studies have been conducted specifically on this compound. However, related compounds have shown low toxicity profiles in preliminary assessments, suggesting a need for further investigation into safety and efficacy in clinical settings .

Vorbereitungsmethoden

General Synthetic Route

The synthesis of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate predominantly involves constructing the piperazine core with specific functional groups attached at designated positions. The key steps include:

- Formation of the piperazine ring : Starting from suitable precursors such as N-Boc-protected amino acids or related intermediates.

- Introduction of the tert-butyl carbamate (Boc) protecting group : This is achieved through carbamoylation reactions, typically using di-tert-butyl dicarbonate (Boc2O).

- Functionalization at the 4-position : Incorporation of the 2-aminoethyl group often involves nucleophilic substitution or reductive amination strategies on activated intermediates.

- Oxidation or carbonyl introduction at the 3-position : Achieved via oxidation reactions or acylation, often involving acyl chlorides or anhydrides.

Specific Methodologies

i. Multi-step Organic Synthesis

Research indicates that the synthesis involves initial formation of a protected piperazine intermediate, followed by selective functionalization at the 4-position with aminoethyl groups, and subsequent oxidation to introduce the keto functionality at position 3. The process typically employs reagents like Boc2O for protection, acyl chlorides for oxidation, and nucleophilic reagents for aminoethyl substitution.

ii. One-pot Synthesis Approaches

Recent advances have demonstrated one-pot strategies, where multiple steps—such as coupling, protection, and functionalization—are combined in a single reaction vessel, reducing purification steps and increasing overall yield. For example, a study demonstrated the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) to functionalize piperazine derivatives efficiently, although this is more relevant for derivatives with azide groups.

Specific Experimental Conditions and Data

| Parameter | Details | Reference/Source |

|---|---|---|

| Reagents | Di-tert-butyl dicarbonate (Boc2O), piperazine derivatives, acyl chlorides, azides | ,, |

| Catalysts | CuI (copper iodide), DIPEA (N,N-Diisopropylethylamine), Cu(OTf)2 | , |

| Solvents | DMF (Dimethylformamide), THF (Tetrahydrofuran), ethyl acetate | , |

| Reaction Conditions | - Temperature: 0°C to room temperature for azide reactions, 25°C for coupling - Time: 5 min to 24 hours depending on step |

, |

| Yield | Typically >90% for key steps; overall yields depend on the route but can reach 80% in optimized conditions | , |

Notable Research Findings and Innovations

One-pot synthesis techniques have been successfully employed for the rapid assembly of the compound, especially in the context of synthesizing derivatives for pharmacological evaluation. These methods utilize copper-catalyzed click reactions to introduce aminoethyl groups efficiently, with high purity and yields exceeding 95%.

Oxidation and functionalization at the 3-position often involve mild oxidants such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane, allowing selective oxidation without affecting other functional groups.

Scale-up procedures have been documented, involving larger reaction vessels with controlled atmospheres and temperature, ensuring reproducibility for potential industrial applications.

Data Tables Summarizing Preparation Methods

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via multi-step routes involving Boc-protection, nucleophilic substitution, and coupling reactions. For example:

- Method A : Reaction of tert-butyl 3-oxopiperazine-1-carboxylate with 2-aminoethyl reagents under anhydrous conditions (e.g., THF, Cs₂CO₃, Pd catalysts) yields the target compound. Optimizing catalyst loading (e.g., Pd₂dba₃ at 0.02 eq.) and temperature (100°C) improves cross-coupling efficiency .

- Method B : Acid-mediated deprotection (e.g., HCl in EtOAc) followed by purification via silica gel chromatography achieves >60% purity. Lower yields in Method B (60% vs. 79% in Method A) highlight the impact of solvent choice and reaction time on byproduct formation .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm in 1H; ~28 ppm in 13C) and the 3-oxopiperazine carbonyl (δ ~167 ppm in 13C). Discrepancies in NH/CH₂ signals may indicate rotameric equilibria .

- LCMS/ESI-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 270) and fragmentation patterns to confirm purity .

- X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (e.g., SHELX refinement, R factor <0.04) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, lab coat) and work in a fume hood.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers resolve contradictory data between NMR spectra and X-ray crystallography results?

Answer:

- Tautomerism Analysis : The 3-oxopiperazine ring may exhibit keto-enol tautomerism, causing NMR signal splitting. Compare X-ray bond lengths (C=O at ~1.21 Å) with NMR carbonyl shifts to confirm the dominant tautomer .

- Dynamic Effects : Low-temperature NMR (−40°C) or DFT calculations can resolve rotational barriers in the 2-aminoethyl group, reconciling discrepancies with static crystal structures .

Advanced: What strategies optimize coupling reactions involving the 3-oxopiperazine core?

Answer:

- Catalyst Screening : Use Pd/Xantphos systems for Buchwald-Hartwig amination (e.g., 62% yield in thiophene coupling). Additives like Cs₂CO₃ improve base sensitivity .

- Solvent Optimization : Polar aprotic solvents (1,4-dioxane) enhance nucleophilic displacement at the piperazine nitrogen, while Et₃N suppresses acid-mediated decomposition .

Advanced: How to troubleshoot low yields in Buchwald-Hartwig amination steps using this compound?

Answer:

- Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent palladium oxidation.

- Substrate Purity : Pre-purify tert-butyl intermediates via column chromatography to remove residual amines that poison catalysts .

- Temperature Gradients : Stepwise heating (50°C → 100°C) minimizes side reactions during quinoline coupling .

Advanced: How do steric and electronic effects influence functionalization of the 2-aminoethyl substituent?

Answer:

- Steric Hindrance : The tert-butyl group shields the piperazine ring, directing electrophiles to the less hindered aminoethyl site.

- Electronic Tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic coupling partners increase reactivity in SNAr reactions, achieving >90% conversion .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Forced Degradation : Incubate the compound in buffers (pH 1–13, 40°C for 72 hrs) and monitor via HPLC. Acidic conditions cleave the Boc group, while alkaline media degrade the oxopiperazine ring .

- Kinetic Analysis : Use Arrhenius plots (25–60°C) to predict shelf life. Activation energy (Eₐ) calculations reveal susceptibility to hydrolysis .

Advanced: What are the challenges in synthesizing derivatives with modified oxopiperazine rings?

Answer:

- Ring Strain : Introducing substituents at the 3-oxo position destabilizes the chair conformation, requiring low-temperature crystallization to isolate pure diastereomers .

- Redox Sensitivity : LiAlH₄ reduction of the ketone to alcohol must be quenched rapidly to prevent over-reduction of the piperazine ring .

Advanced: How to evaluate bioactivity in enzyme inhibition assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.